Controlled Lipophilicity: XLogP3 = 3.0 vs. 3.22 for the Non-Fluorinated Pyrrolidine Analog
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 3.0, compared to a measured/calculated LogP of 3.22 for the non-fluorinated analog 2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine [1]. This reduction in lipophilicity, attributed to the electron-withdrawing effect of the gem-difluoro group on the pyrrolidine ring, can improve aqueous solubility and reduce non-specific plasma protein binding, a key advantage for lead optimization. The quantified difference (ΔLogP ≈ -0.22) places the target compound in a more favorable drug-likeness space.
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine (CAS 1346534-56-2): LogP = 3.22 (Chemsrc/ACD/Labs) |
| Quantified Difference | ΔLogP = -0.22 |
| Conditions | Computed property comparison (PubChem XLogP3 vs. ACD/LogP). |
Why This Matters
For procurement managers selecting building blocks for CNS or oral drug programs, a lower LogP can be critical for achieving favorable ADME profiles without additional synthetic modification.
- [1] PubChem. (2025). Compound Summary: 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine, CID 86810980. National Center for Biotechnology Information. View Source
